Edgeworoside A
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Overview
Description
Edgeworoside A is a coumarin compound isolated from the flower buds of Edgeworthia chrysantha, a plant native to China, India, Japan, and Southeast America . Coumarins are a class of secondary metabolites found widely in nature and are known for their diverse biological activities, including anti-inflammatory, analgesic, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Edgeworoside A can be isolated from the flower buds of Edgeworthia chrysantha using various chromatographic techniques. The structures of the isolated compounds are established based on spectral data, particularly by the use of 1D NMR and several 2D shift-correlated NMR pulse sequences (1H-1H COSY, HSQC, and HMBC), in combination with acetylation reactions .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions
Edgeworoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Edgeworoside A has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the key applications include:
Anti-inflammatory and Analgesic Effects: This compound has been shown to possess significant anti-inflammatory and analgesic activities.
Antidiabetic Properties: Coumarins, including this compound, have been investigated for their potential antidiabetic effects, including improving abnormal insulin signaling and reducing oxidative stress.
Pharmacological Studies: this compound is used in pharmacological studies to explore its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Edgeworoside A involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate AMP-activated protein kinase (AMPK), reduce oxidative stress and inflammation, and protect pancreatic beta cells from damage . These actions contribute to its anti-inflammatory, analgesic, and antidiabetic effects.
Comparison with Similar Compounds
Edgeworoside A is one of several coumarins isolated from Edgeworthia chrysantha. Other similar compounds include umbelliferone, 5,7-dimethoxycoumarin, daphnoretin, and edgeworoside C . While these compounds share some common biological activities, this compound is unique in its specific combination of anti-inflammatory, analgesic, and antidiabetic properties.
Conclusion
This compound is a coumarin compound with significant potential in various scientific research applications. Its unique combination of biological activities makes it a valuable compound for further study and potential therapeutic use.
Properties
IUPAC Name |
7-hydroxy-3-(2-oxochromen-7-yl)oxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O13/c1-14-27(37)28(38)29(39)33(41-14)44-20-9-4-16-6-11-24(36)45-30(16)26(20)25-19(34)8-3-17-12-22(32(40)46-31(17)25)42-18-7-2-15-5-10-23(35)43-21(15)13-18/h2-14,27-29,33-34,37-39H,1H3/t14-,27-,28+,29+,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMYHRZEPWIULH-JJPXTECOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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